(+)-5-Methyl-3-heptanone
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Overview
Description
(+)-5-Methyl-3-heptanone is an organic compound belonging to the ketone family. It is characterized by a seven-carbon chain with a methyl group attached to the fifth carbon and a ketone functional group at the third carbon. This compound is known for its distinct odor and is often used in fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5-Methyl-3-heptanone can be achieved through several methods. One common approach involves the oxidation of the corresponding alcohol, (+)-5-Methyl-3-heptanol, using oxidizing agents such as chromic acid or potassium permanganate. Another method includes the Friedel-Crafts acylation of 2-methylhexane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and catalysts is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(+)-5-Methyl-3-heptanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol, (+)-5-Methyl-3-heptanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming derivatives such as oximes and hydrazones.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Hydroxylamine for oxime formation, hydrazine for hydrazone formation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: (+)-5-Methyl-3-heptanol.
Substitution: Oximes and hydrazones.
Scientific Research Applications
(+)-5-Methyl-3-heptanone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in pheromone signaling in certain insect species.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industries due to its distinct odor.
Mechanism of Action
The mechanism of action of (+)-5-Methyl-3-heptanone involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. For example, in insect pheromone signaling, it binds to olfactory receptors, triggering a behavioral response. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-heptanone: Similar structure but with the ketone group at the second carbon.
5-Methyl-4-heptanone: Similar structure but with the ketone group at the fourth carbon.
3-Heptanone: Lacks the methyl group at the fifth carbon.
Uniqueness
(+)-5-Methyl-3-heptanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its position of the ketone group and the methyl group influences its reactivity and interactions with other molecules, making it valuable in various applications.
Properties
CAS No. |
20616-93-7 |
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Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(5S)-5-methylheptan-3-one |
InChI |
InChI=1S/C8H16O/c1-4-7(3)6-8(9)5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
PSBKJPTZCVYXSD-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@H](C)CC(=O)CC |
Canonical SMILES |
CCC(C)CC(=O)CC |
Origin of Product |
United States |
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